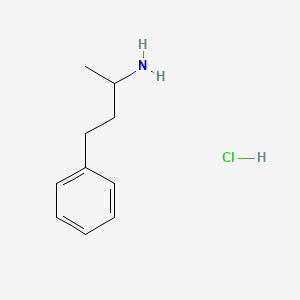

1-Methyl-3-phenylpropylamine hydrochloride

Description

Significance in Organic Synthesis and Industrial Chemistry

1-Methyl-3-phenylpropylamine (B141231) hydrochloride serves as a versatile intermediate in the field of organic synthesis. It is particularly valuable in the creation of more complex molecules and N-substituted derivatives. The compound's reactivity, stemming from its amine group, allows for a variety of chemical transformations. These reactions can include oxidation to form imines or nitriles, and reduction to secondary or tertiary amines.

In industrial chemistry, this compound is recognized as a precursor for various substances. For instance, it is a key starting material in the synthesis of certain commercial products. The racemic mixture of 1-methyl-3-phenylpropylamine is commercially available on a large scale, highlighting its industrial relevance. google.com

Historical Context of Research and Development

Research into 1-methyl-3-phenylpropylamine and its derivatives has been driven by the need for specific enantiomers in the synthesis of complex target molecules. google.com A significant focus of research has been the development of efficient methods for resolving the racemic mixture of 1-methyl-3-phenylpropylamine to obtain the desired single enantiomer with high purity. google.com

Early research efforts centered on classical resolution techniques. More recent advancements have explored biocatalytic processes, such as the use of ω-transaminases, to achieve enantioselective synthesis. Additionally, whole-cell biosynthesis using engineered yeast strains has been investigated as a modern approach to produce 1-methyl-3-phenylpropylamine. evitachem.com The development of these methods underscores the ongoing efforts to produce this chemical in a more efficient and stereospecific manner.

Physicochemical Properties of 1-Methyl-3-phenylpropylamine Hydrochloride

| Property | Value |

| CAS Number | 73839-93-7 guidechem.com |

| Molecular Formula | C10H16ClN guidechem.comsigmaaldrich.com |

| Molecular Weight | 185.69 g/mol guidechem.comnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

73839-93-7 |

|---|---|

Molecular Formula |

C10H16ClN |

Molecular Weight |

185.69 g/mol |

IUPAC Name |

4-phenylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |

InChI Key |

LVQSUJANKVLTKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N.Cl |

Related CAS |

22374-89-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Phenylpropylamine Hydrochloride

Chemoenzymatic and Biocatalytic Approaches

The integration of enzymatic processes in the synthesis of 1-methyl-3-phenylpropylamine (B141231) has emerged as a powerful strategy. These biocatalytic methods leverage the high selectivity and efficiency of enzymes to produce the desired chiral amine with high enantiomeric excess.

Asymmetric Synthesis Utilizing ω-Transaminases

The asymmetric synthesis of chiral amines from their corresponding prochiral ketones is a key application of ω-transaminases (ω-TAs). nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone, yielding a chiral amine. researchgate.netmdpi.com In the case of 1-methyl-3-phenylpropylamine, benzylacetone (B32356) serves as the ketone substrate. nih.govnih.gov The reaction is often challenged by an unfavorable thermodynamic equilibrium and product inhibition. nih.gov

To enhance the efficacy of ω-transaminases for industrial applications, protein engineering has been extensively employed. researchgate.net Modifications to the enzyme's active site can improve substrate specificity, increase catalytic activity, and enhance stability. nih.gov For instance, rational design and site-directed mutagenesis of the ω-transaminase from Chromobacterium violaceum have been explored to improve its performance. researchgate.net Similarly, engineering the ω-transaminase from Vibrio fluvialis has been a focus, with studies showing that specific mutations can alter substrate preference and increase activity towards non-natural substrates. nih.gov The goal of this engineering is often to create enzyme variants with a broader substrate scope and higher enantioselectivity for the synthesis of bulky chiral amines. nih.gov

| Engineered Enzyme | Substrate | Key Findings |

| ω-Transaminase from Vibrio fluvialis JS17 | Benzylacetone | Achieved >99% enantiomeric excess for (S)-1-methyl-3-phenylpropylamine. nih.gov |

| ω-Transaminase from Chromobacterium violaceum | Various ketones | Protein engineering applied to improve enzyme activity. researchgate.net |

A significant hurdle in the biocatalytic synthesis of 1-methyl-3-phenylpropylamine is product inhibition, where the amine product itself inhibits the ω-transaminase. nih.govdtu.dk To overcome this, in situ product removal (ISPR) strategies have been developed. nih.govdtu.dk One effective approach is a two-step liquid-liquid extraction (LLE) system. nih.govdtu.dk This method allows for the continuous feeding of the substrate, benzylacetone, and the simultaneous extraction of the 1-methyl-3-phenylpropylamine product. nih.govdtu.dk This technique not only mitigates product inhibition but also addresses the low solubility of the substrate. nih.gov A tested ISPR concept successfully achieved a product concentration of 26.5 g/L with a purity of up to 70% and a recovery of approximately 80% over 20 hours. nih.govdtu.dk

| ISPR Strategy | Substrate | Product | Key Outcome |

| Two-step Liquid-Liquid Extraction (LLE) | Benzylacetone | 1-Methyl-3-phenylpropylamine | Overcame product inhibition and low substrate solubility, achieving 26.5 g/L product concentration. nih.govdtu.dk |

Whole-cell biocatalysis presents an attractive alternative to using isolated enzymes, as it can provide a stable environment for the enzyme and simplify cofactor regeneration. The methylotrophic yeast Komagataella phaffii (formerly Pichia pastoris) has been engineered to serve as an effective whole-cell biocatalyst for the production of 1-methyl-3-phenylpropylamine. ucl.ac.uknih.govresearchgate.net By introducing a transgene encoding an ω-transaminase from Chromobacterium violaceum into K. phaffii, researchers have created a system where the enzyme is expressed upon methanol (B129727) induction. ucl.ac.uknih.govresearchgate.net This engineered yeast strain, cultivated to high cell densities, has demonstrated successful bioconversion of the fed substrate. ucl.ac.uknih.govresearchgate.net In a bioreactor setting, this whole-cell system achieved a substrate yield of up to 0.41 mol of product per mol of substrate for the production of 1-methyl-3-phenylpropylamine. ucl.ac.uknih.govresearchgate.net

| Engineered Microorganism | Enzyme Expressed | Substrate | Product Yield (Yp/s) |

| Komagataella phaffii BG-10 | Chromobacterium violaceum ω-transaminase | Benzylacetone | Up to 0.41 mol/mol ucl.ac.uknih.govresearchgate.net |

Enzymatic Kinetic Resolution and Stereoselective Transformations

Enzymatic kinetic resolution is another powerful biocatalytic method for obtaining enantiomerically pure amines. This technique relies on the ability of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases are versatile enzymes that can be used for the kinetic resolution of racemic amines through selective acylation. tandfonline.com In the case of 1-methyl-3-phenylpropylamine, lipase-catalyzed acylation can be used to separate the enantiomers. One study demonstrated the use of Fe3O4-APTES-CS2-lipase magnetic nanoparticles for the enantiomer-selective acetylation of racemic 1-methyl-3-phenylpropylamine. tandfonline.com Using ethyl acetate (B1210297) as the acyl donor, this system achieved a conversion of 40.3% and an enantiomeric excess of 98.5% for the (R)-N-acetyl-1-methyl-3-phenylpropylamine. tandfonline.com The application of an alternating magnetic field was found to significantly enhance the conversion rate compared to reactions without the magnetic field. tandfonline.com

| Enzyme | Reaction | Acyl Donor | Conversion | Enantiomeric Excess (ee) |

| Fe3O4-APTES-CS2-lipase | Acetylation | Ethyl acetate | 40.3% | 98.5% for (R)-N-acetyl-1-methyl-3-phenylpropylamine tandfonline.com |

Substrate Scope and Reaction Condition Optimization

The successful synthesis of 1-methyl-3-phenylpropylamine hydrochloride is highly dependent on the selection of appropriate substrates and the fine-tuning of reaction conditions. Optimization of parameters such as temperature, pressure, solvent, and catalyst is crucial for maximizing yield and purity.

For instance, in biocatalytic approaches employing ω-transaminases for asymmetric synthesis, in situ product removal (ISPR) strategies have been shown to significantly enhance product concentration and purity. One study demonstrated that implementing ISPR led to a product concentration of 26.5 g/L with up to 70% purity within a 20-hour reaction time, effectively overcoming challenges like low substrate solubility and product inhibition.

In classical chemical syntheses, such as the etherification of an intermediate alcohol with 1-chloro-4-trifluoromethylbenzene, optimizing the molar ratio of reactants is key. A molar ratio of 1:1.3 (alcohol to aryl chloride) in N-methylpyrrolidone (NMP) at 80°C has been identified as an effective condition. Similarly, response surface methodology has been utilized to determine optimal conditions for reactions involving related compounds, highlighting the importance of temperature and reaction time. nih.gov For example, the optimal conditions for the reaction of glucose with 1-phenyl-3-methyl-5-pyrazolone (PMP) were found to be 71°C for 129 minutes. nih.gov

Classical Chemical Synthesis Routes

Traditional organic chemistry provides several reliable methods for the synthesis of this compound. These routes often involve multiple steps and rely on well-established reactions like catalytic hydrogenation and transformations of common chemical feedstocks.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a cornerstone in the synthesis of 1-methyl-3-phenylpropylamine, allowing for the reduction of specific functional groups within a precursor molecule. This method is particularly useful for the reduction of ketones and the cleavage of protecting groups.

A key precursor that can be effectively hydrogenated to yield a derivative of 1-methyl-3-phenylpropylamine is 2-benzoyl-N-benzyl-N-methylethylamine. The hydrogenation of this compound simultaneously reduces the keto group and cleaves the N-benzyl group through hydrogenolysis. This dual transformation in a single step simplifies the synthetic sequence. The process yields 1-phenyl-3-(N-methylamino)-propane-1-ol, a direct precursor to the target molecule's backbone.

The efficiency of the catalytic hydrogenation of precursors like 2-benzoyl-N-benzyl-N-methylethylamine is heavily influenced by the choice of catalyst and reaction conditions. A mixed palladium-platinum on carbon (Pd-Pt/C) catalyst is particularly effective for this transformation. The reaction is typically carried out under a hydrogen pressure of 5 bar and at a temperature of 50°C. Ethyl acetate is a suitable solvent for this process, facilitating both the hydrogenolysis and the ketone reduction.

The catalyst loading is a critical parameter, with a loading of 3–4 grams of Pt-Pd/C per 0.158 mol of substrate being reported as effective. After the reaction, purification is achieved through distillation followed by crystallization from heptane. For the hydrogenation of other substrates, such as benzonitrile, a 5 wt% Pd/C catalyst has been shown to be effective. acs.org The choice of catalyst can be crucial for selectivity; for example, Lindlar catalyst (Pd/CaCO3, PbO) can selectively hydrogenate alkenes in the presence of benzyl (B1604629) ethers and amines. nih.gov

Interactive Data Table: Catalyst Systems and Reaction Parameters

| Precursor | Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |

| 2-Benzoyl-N-benzyl-N-methylethylamine | Pd-Pt/C | 5 | 50 | Ethyl acetate | 85 | |

| Benzonitrile | 5 wt% Pd/C | - | - | - | - | acs.org |

| Dihydropyranone | Lindlar catalyst | - | - | Methanol | 96 | nih.gov |

The catalytic hydrogenation of 2-benzoyl-N-benzyl-N-methylethylamine involves two primary mechanistic pathways: the hydrogenolysis of the N-benzyl group and the reduction of the ketone.

Hydrogenolysis of N-benzylamines: The cleavage of the carbon-nitrogen bond in N-benzylamines is a well-studied process. researchgate.netacs.orgclockss.orgresearchgate.net The mechanism involves the adsorption of the benzylamine (B48309) onto the surface of the metal catalyst. acsgcipr.org Hydrogen atoms, also adsorbed on the catalyst surface, then facilitate the cleavage of the C-N bond, resulting in the formation of the debenzylated amine and toluene. acsgcipr.org The choice of catalyst, such as Pd/C or Pd(OH)2/C, and the hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) can influence the reaction's efficiency and mildness. clockss.orgmdma.ch

Ketone Reduction: The reduction of the ketone functional group to a secondary alcohol also occurs on the catalyst surface. masterorganicchemistry.comnih.gov The ketone adsorbs onto the metal, and hydrogen atoms are added across the carbonyl double bond. mdpi.com The stereochemistry of the resulting alcohol can sometimes be influenced by the catalyst and the substrate's structure. The use of bimetallic catalysts, such as Pt-Pd/ZrO2, has been shown to provide excellent activity and tunable selectivity for ketone hydrogenation. nih.gov

Multi-Step Synthesis from Common Feedstocks (e.g., Acetophenone (B1666503), Propiophenone)

This compound can also be synthesized from readily available starting materials like acetophenone and propiophenone (B1677668) through multi-step reaction sequences.

Another approach involves the use of benzylacetone as a starting material. chemicalbook.com While specific details of this multi-step synthesis are proprietary, it highlights the versatility of using common ketones as precursors. The synthesis of related compounds, such as (S)-3-chloro-1-phenylpropan-1-ol, can be achieved from propiophenone derivatives, which can then be converted to the desired amine through substitution reactions. nih.gov The optical resolution of racemic 1-methyl-3-phenylpropylamine, which can be prepared from these feedstocks, is also a crucial step in obtaining specific enantiomers and can be achieved using resolving agents like N-formyl-L-phenylalanine. google.comgoogle.com

Mannich Reactions in Propylamine (B44156) Synthetic Pathways

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. wikipedia.org The reaction typically utilizes an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orggoogle.com The core of the reaction is the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

The mechanism begins with the formation of a reactive electrophile, an iminium ion, from the amine and formaldehyde. wikipedia.orgyoutube.com A ketone, which can exist in equilibrium with its enol form, then acts as a nucleophile, attacking the iminium ion. wikipedia.orgyoutube.com This process effectively adds an aminoalkyl group to the ketone structure.

In the context of propylamine synthesis, a pathway could involve the reaction of acetophenone, formaldehyde, and an amine. A relevant industrial method for a similar structure, N-methyl-3-phenyl-3-hydroxyl-propylamine, begins with a Mannich reaction involving acetophenone as the key starting material. google.com This initial step forms a β-amino ketone, which serves as a versatile intermediate that can be subjected to further reactions, such as reduction, to yield the desired propylamine backbone. google.com

Reduction and Hydrolysis Steps in Complex Amine Synthesis

Reduction and hydrolysis are fundamental steps in many multi-step syntheses of complex amines. The reduction of various functional groups is a common strategy to introduce an amine moiety. Key examples include:

Reduction of Amides and Nitriles: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction replaces the carbonyl oxygen with two hydrogen atoms, converting the amide directly to an amine with the same number of carbon atoms. Similarly, nitriles can be reduced to primary amines.

Reductive Amination: This is a highly versatile and widely used method that converts a ketone or aldehyde into an amine in a single procedural step. libretexts.orgwikipedia.org The reaction involves the initial formation of an imine or iminium ion from the carbonyl compound and an amine, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate without significantly reducing the initial carbonyl compound. youtube.commasterorganicchemistry.com For the synthesis of 1-Methyl-3-phenylpropylamine, reductive amination of benzylacetone with ammonia (B1221849) would be a direct route. chemicalbook.com

Hydrolysis: In syntheses where protecting groups are used, a final hydrolysis step is often necessary. For instance, if an amine is formed using the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566), the final step is the hydrolysis of the resulting N-alkyl phthalimide to release the primary amine. nih.gov Similarly, carbamates formed during certain N-dealkylation procedures require a hydrolysis step to liberate the free amine. nih.gov A multi-step synthesis starting with a Mannich reaction may also conclude with reduction and hydrolysis to yield the final product. google.com

Historical Demethylation Strategies and Their Chemical Limitations

The N-dealkylation of tertiary amines to produce secondary amines is a significant transformation in organic synthesis. nih.gov Historically, several methods were developed, but they often suffered from harsh conditions and the use of toxic reagents.

The von Braun Reaction: First reported in 1900, this classical method involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN). thieme-connect.de The reaction proceeds through a quaternary N-cyanoammonium salt intermediate. thieme-connect.de Nucleophilic attack by the bromide ion then cleaves one of the N-alkyl groups, yielding an alkyl bromide and a disubstituted cyanamide (B42294). thieme-connect.de This cyanamide must then be hydrolyzed, typically under strong acidic or basic conditions, to yield the final secondary amine. nih.govthieme-connect.de The primary limitation of this method is the extreme toxicity of cyanogen bromide and the often-vigorous conditions required for the final hydrolysis step. thieme-connect.de

Chloroformate-Mediated Demethylation: This approach involves reacting the tertiary amine with an alkyl or aryl chloroformate, such as phenyl chloroformate or ethyl chloroformate. nih.govgoogle.com This reaction forms a carbamate (B1207046) intermediate, which is more stable than the amine and less prone to side reactions. The N-methyl group is cleaved, and the carbamate is then hydrolyzed, often requiring strong basic conditions (e.g., concentrated KOH), to release the secondary amine. nih.gov While generally applicable, the main drawbacks are the need for a two-step process (carbamate formation and hydrolysis) and the harsh conditions of the hydrolysis step, which can be incompatible with sensitive functional groups in the substrate. nih.govgoogleapis.com

These older methods, while foundational, have been largely superseded in modern synthesis by more selective and less hazardous procedures, or by synthetic strategies that build the desired secondary amine directly, avoiding the need for a dealkylation step.

Alkylation Reactions in Amine Formation

The formation of secondary amines via N-alkylation of primary amines is a fundamental transformation, but it presents a significant challenge: overalkylation. nih.gov Direct alkylation of a primary amine with an alkyl halide often leads to a mixture of the desired secondary amine, the unreacted primary amine, and the undesired tertiary amine and even quaternary ammonium salts. masterorganicchemistry.comgoogle.com This occurs because the product secondary amine is often more nucleophilic than the starting primary amine, making it compete for the alkylating agent. nih.gov

To overcome this lack of selectivity, several advanced strategies have been developed:

Reductive Amination: As discussed previously, this is a preferred method for creating secondary amines in a controlled manner. By reacting a primary amine with an aldehyde or ketone, a secondary amine can be cleanly synthesized without the risk of overalkylation. masterorganicchemistry.comacs.org

Use of Stoichiometric Bases: Research has shown that using specific bases can promote selective mono-N-alkylation. A method employing cesium bases, such as cesium hydroxide (B78521) (CsOH), in anhydrous solvents like DMSO has been demonstrated to produce secondary amines from primary amines and alkyl halides with high selectivity and yield, minimizing the formation of tertiary amines. google.comusf.edu

Self-Limiting Alkylation Chemistry: Modern approaches introduce ammonia surrogates to control reactivity. For instance, N-aminopyridinium salts can be alkylated to form a transient, highly nucleophilic intermediate that engages in substitution. nih.gov The resulting product is significantly less nucleophilic, which effectively prevents overalkylation, leading to the selective formation of secondary amines after an in situ cleavage step. nih.gov

Optical Resolution Techniques for Racemic Mixtures

Since chemical synthesis often produces a racemic mixture (an equal mixture of both enantiomers), optical resolution is a critical step to isolate the desired single enantiomer. wikipedia.org For 1-Methyl-3-phenylpropylamine, which has a chiral center, this is typically achieved by converting the enantiomers into diastereomers with different physical properties.

Diastereomeric Salt Formation with Chiral Acids (e.g., N-Formylphenylglycine, N-Methanesulfonyl-L-phenylalanine)

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a single enantiomer of a chiral acid as a resolving agent. wikipedia.org The basic amine enantiomers ((R)- and (S)-amine) react with a chiral acid (e.g., (L)-acid) to form two different diastereomeric salts: ((R)-amine:(L)-acid) and ((S)-amine:(L)-acid). Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, which allows for their separation. fiveable.me

For the resolution of racemic 1-Methyl-3-phenylpropylamine, N-acylated amino acids have proven to be effective resolving agents.

N-Formylphenylglycine: Patents describe the use of optically active N-formylphenylglycine for the resolution of (R,S)-1-methyl-3-phenylpropylamine. google.com In one example, reacting the racemic amine with N-formyl-L-phenylalanine in water or ethanol (B145695) leads to the selective precipitation of the less soluble diastereomeric salt. google.comgoogle.com After separation by filtration, the salt is treated with a base to liberate the free, optically active amine. google.com

N-Methanesulfonyl-L-phenylalanine: While direct data for this specific agent is limited, the principle extends to other N-acyl and N-sulfonyl amino acids. For instance, N-tosyl-(S)-phenylalanine, a structurally similar N-sulfonylated derivative, has been successfully used to resolve α-methylbenzylamine, demonstrating the utility of this class of resolving agents. nii.ac.jp The resolution efficiency is highly dependent on the choice of solvent, with the dielectric constant of the solvent playing a significant role in determining which diastereomeric salt is less soluble. nii.ac.jp

The table below summarizes findings from a patented resolution process.

| Resolving Agent | Amine | Solvent | Outcome | Reference |

| N-Formyl-L-phenylalanine | (R,S)-1-Methyl-3-phenylpropylamine | Water | Selective precipitation of the (R)-amine salt. | google.com |

| N-Formyl-L-phenylalanine | (R,S)-1-Methyl-3-phenylpropylamine | Water/Acetic Acid | Selective precipitation of the (R)-amine salt. | google.com |

| N-Formyl-D-phenylglycine | (R,S)-1-Methyl-3-phenylpropylamine | Water/Ethanol | Forms diastereomeric salts with different solubilities. | google.com |

Crystallization-Based Separation Protocols for Enantiomers

Crystallization is the core technique for separating the diastereomeric salts formed during resolution. whiterose.ac.uk The process relies on carefully controlling conditions to induce the precipitation of the less soluble diastereomer while the more soluble one remains in the mother liquor. acs.org

The key steps in a typical diastereomeric salt crystallization protocol are:

Salt Formation: The racemic amine and the chiral resolving agent are dissolved in a suitable solvent, often with heating, to form a clear solution containing both diastereomeric salts. google.comnii.ac.jp

Cooling/Concentration: The solution is slowly cooled or partially evaporated. This reduces the solubility of the salts, creating a supersaturated solution.

Selective Crystallization: As the solution becomes supersaturated, the less soluble diastereomer preferentially crystallizes out of the solution. The mixture is often stirred for an extended period at a controlled temperature to maximize the yield and purity of the precipitated salt. google.com

Separation: The solid crystals are separated from the liquid mother liquor by filtration.

Liberation of Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt bond, liberating the enantiomerically pure amine, which can be extracted. The chiral resolving agent can also be recovered for reuse. libretexts.org

An alternative method, known as preferential crystallization , is applicable to the 5-10% of chiral compounds that crystallize as conglomerates (a physical mixture of separate enantiopure crystals, rather than a racemic compound). wikipedia.orguni-halle.de In this process, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing only that enantiomer to crystallize. acs.orgacs.org

Racemization and Recycling Strategies for Enhanced Yields

In the synthesis of enantiomerically pure forms of 1-methyl-3-phenylpropylamine, particularly the (R)-enantiomer which is a valuable precursor for certain pharmaceutical compounds, the resolution of the racemic mixture is a critical step. google.com Since racemic 1-methyl-3-phenylpropylamine is readily available commercially, resolution processes are often employed. google.com However, a simple resolution inherently limits the maximum yield of the desired enantiomer to 50%. To overcome this limitation and enhance the economic viability and efficiency of the synthesis, strategies for the racemization of the undesired enantiomer and the recycling of both the resulting racemate and the resolving agent are employed. google.comgoogle.com

Racemization of (S)-1-Methyl-3-phenylpropylamine

Isolation : The mother liquors containing the enriched (S)-1-methyl-3-phenylpropylamine ((S)-MPPA) are collected. The pH is adjusted to a basic range of 12-13 to liberate the free amine. google.com

Extraction : The free (S)-MPPA is extracted from the aqueous solution using a suitable organic solvent, such as toluene. google.comgoogle.com Evaporation of the solvent yields the enriched (S)-MPPA. google.com

Racemization Reaction : The isolated (S)-MPPA is subjected to conditions that break and reform the chiral center, leading to a mixture of both R and S enantiomers. A specific method involves heating the (S)-MPPA with a small quantity of water and wet Raney nickel in an autoclave. google.com This reaction is typically carried out under hydrogen pressure at elevated temperatures. google.com

The resulting product is a racemic mixture of 1-methyl-3-phenylpropylamine, which can then be recycled back into the primary resolution process. google.com

| Parameter | Description | Reference |

| Starting Material | Enriched (S)-1-methyl-3-phenylpropylamine from mother liquor | google.com |

| Catalyst | Wet Raney nickel | google.com |

| Solvent/Medium | Toluene (for extraction), Water | google.com |

| Temperature | 100°C to 200°C | google.com |

| Pressure | ~150 psi Hydrogen | google.com |

| Duration | 10 to 20 hours | google.com |

| Outcome | Racemic (R,S)-1-methyl-3-phenylpropylamine | google.com |

Recycling of the Resolving Agent

The economic feasibility of the resolution process is also enhanced by the ability to recover and reuse the resolving agent. Optically active acids, such as N-formyl-L-phenylalanine or optically active N-formylphenylglycine, are commonly used to form diastereomeric salts with the racemic amine. google.comgoogle.com These salts exhibit different solubilities, allowing for their separation. google.com

After the desired diastereomeric salt is separated, the resolving agent can be recovered from both the precipitated salt (during the liberation of the desired amine) and the mother liquor. The recovery is typically achieved by treating the diastereomer salt with an acid or an alkali, which breaks the salt and allows for the separation of the amine and the resolving agent. google.com This recovered resolving agent can then be reused in subsequent resolution cycles, reducing waste and material costs. google.comgoogle.com

This integrated approach of racemizing the unwanted enantiomer and recycling the resolving agent transforms a potentially low-yield resolution into an efficient and economical process for producing high-purity (R)-1-methyl-3-phenylpropylamine. google.com

Stereochemical Investigations of 1 Methyl 3 Phenylpropylamine Hydrochloride

Enantiomeric Purity Determination Methodologies

The quantitative determination of the enantiomeric composition, or enantiomeric excess (ee), of 1-methyl-3-phenylpropylamine (B141231) hydrochloride is essential for quality control and research. Various analytical methods have been developed to separate and quantify the enantiomers with high sensitivity and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization

A prevalent and robust method for determining the enantiomeric purity of chiral amines like 1-methyl-3-phenylpropylamine is High-Performance Liquid Chromatography (HPLC) following derivatization with a chiral agent. chiralpedia.com This indirect approach involves the reaction of the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. youtube.com These diastereomeric products have distinct physicochemical properties, allowing for their separation on a standard, achiral HPLC column. youtube.com

The process begins with the selection of a suitable CDA that reacts quantitatively with the primary or secondary amine function of 1-methyl-3-phenylpropylamine. Common derivatizing agents for amines include chiral isocyanates, acid chlorides, and reagents like o-phthaldialdehyde (OPA) in combination with a chiral thiol. nih.gov For example, a reagent such as (+)-(S)-1-(1-naphthyl)ethyl isocyanate could be used to convert the enantiomers of 1-methyl-3-phenylpropylamine into their corresponding diastereomeric ureas.

Once the diastereomers are formed, they are injected into an HPLC system, typically equipped with a reversed-phase column (e.g., C8 or C18). The separation is based on the different interactions of the diastereomers with the stationary phase. The separated diastereomers are then detected, most commonly by a UV detector. The ratio of the peak areas of the two diastereomers corresponds directly to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric purity or enantiomeric excess. libretexts.org

Table 1: Example Parameters for Chiral HPLC with Derivatization

| Parameter | Condition |

|---|---|

| Analyte | 1-Methyl-3-phenylpropylamine Enantiomers |

| Derivatizing Agent | Enantiomerically pure Chiral Derivatizing Agent (e.g., (+)-(S)-1-(1-naphthyl)ethyl isocyanate) |

| Stationary Phase | Achiral C18 or C8 silica (B1680970) column |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile (B52724) and water/buffer |

| Detection | UV-Vis Detector |

| Principle | Separation of covalently bonded diastereomeric derivatives |

Pressurized Capillary Electrochromatography (pCEC) for Enantiomer Separation

Pressurized Capillary Electrochromatography (pCEC) is a hybrid analytical technique that merges the high separation efficiency of capillary electrophoresis (CE) with the selectivity of high-performance liquid chromatography (HPLC). americanlaboratory.com This method is particularly effective for the separation of enantiomers, including those of chiral amines. In pCEC, separation is driven by both an applied electric field, which generates an electroosmotic flow (EOF), and a supplementary hydraulic pressure. americanlaboratory.comnih.gov This dual-driving force minimizes issues like bubble formation and enhances the reliability and speed of the separation compared to standard capillary electrochromatography (CEC). nih.gov

For the enantioseparation of 1-methyl-3-phenylpropylamine, a chiral selector is incorporated into the system. This can be achieved by using a capillary column packed with a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. A study on the closely related compound, 1-dimethyl-3-phenylpropylamine, successfully employed hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the background buffer. sciengine.com The enantiomers form transient, diastereomeric complexes with the cyclodextrin, which have different mobilities under the influence of the electric field and pressure, leading to their separation.

The high efficiency of pCEC results from the plug-like flow profile generated by the EOF, which reduces band broadening compared to the parabolic flow profile seen in pressure-driven HPLC. americanlaboratory.com This allows for high-resolution separation of the enantiomers in a short analysis time.

Table 2: Optimized Conditions for pCEC Enantioseparation of a Phenylpropylamine Analog

| Parameter | Condition |

|---|---|

| Analyte | 1-Dimethyl-3-phenylpropylamine Enantiomers sciengine.com |

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) (10 g/L) sciengine.com |

| Mobile Phase | Acetonitrile : Phosphate Buffer (60:40 v/v) sciengine.com |

| Buffer pH | 7.6 sciengine.com |

| Applied Voltage | 10 kV sciengine.com |

| Capillary Temperature | 16 °C sciengine.com |

| Principle | Differential formation of transient diastereomeric complexes with a chiral selector in a combined electroosmotic and pressure-driven flow. |

Advanced Analytical Characterization of 1 Methyl 3 Phenylpropylamine Hydrochloride

Spectroscopic Analysis for Structural Elucidation and Vibrational Dynamics

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the vibrational characteristics of a compound. Techniques such as FT-IR, NMR, and Raman spectroscopy provide complementary information to build a complete picture of the molecule's architecture and dynamics.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.).

For the related free amine, 1-Methyl-3-phenylpropylamine (B141231) (1M3PP), a detailed theoretical study using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level has been performed to calculate its vibrational frequencies. researchgate.net These theoretical calculations are then compared with experimental spectra to assign the observed bands. researchgate.net The C-H stretching vibrations of the methyl and phenyl groups are typically observed in the 3100-2800 cm⁻¹ region. scirp.org Specifically, complex features between 2850 and 2950 cm⁻¹ in methylamines are often the result of Fermi resonances between stretching fundamentals and overtone/combination bands of bending modes. rsc.orgdicp.ac.cn The presence of the hydrochloride salt would be expected to introduce broad absorption bands associated with the ammonium (B1175870) (N-H⁺) stretches, typically in the 2400-3000 cm⁻¹ range, and bending vibrations around 1600-1500 cm⁻¹.

Table 1: Representative Vibrational Modes for Phenylpropylamine Structures This table is based on general knowledge of functional group frequencies and theoretical studies on related molecules.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H⁺ Stretch | 2400 - 3000 (broad) | Secondary Ammonium Salt |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl Group |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Propyl Chain, Methyl Group |

| C=C Stretch (Aromatic) | 1600 - 1450 | Phenyl Group |

| N-H⁺ Bend | 1600 - 1500 | Secondary Ammonium Salt |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A comprehensive study on the free amine, 1-Methyl-3-phenylpropylamine, utilized both ¹H and ¹³C NMR for structural analysis. researchgate.net The experimental spectra, recorded in CDCl₃, were compared against theoretical chemical shifts calculated using the gauge-invariant atomic orbital (GIAO) method with DFT (B3LYP/6-311++G(d,p)). researchgate.net The study concluded that there was good agreement between the experimental and theoretical values, confirming the predicted structure. researchgate.net

In a typical ¹H NMR spectrum for this compound, the aromatic protons of the phenyl group would appear as a multiplet in the 7.1-7.3 ppm range. The aliphatic protons of the propyl chain and the methyl group would resonate upfield, with their exact shifts and splitting patterns determined by their neighboring protons. For the ¹³C NMR spectrum, distinct signals would be present for each unique carbon atom, with aromatic carbons appearing in the ~120-140 ppm region and aliphatic carbons at lower chemical shifts. organicchemistrydata.org

Table 2: Predicted NMR Chemical Shift Ranges These are estimated ranges based on standard NMR data for similar structural motifs. organicchemistrydata.orgpdx.eduorganicchemistrydata.org

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.1 - 7.3 |

| ¹H | Aliphatic Chain (-CH₂-, -CH-) | 1.5 - 3.0 |

| ¹H | Methyl (-CH₃) | 1.0 - 2.5 |

| ¹³C | Aromatic (C₆H₅) | 120 - 145 |

FT-Raman spectroscopy serves as a valuable complement to FT-IR. It detects molecular vibrations that result in a change in polarizability, whereas FT-IR detects vibrations that cause a change in dipole moment. This often means that symmetric vibrations and non-polar bonds, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For 1-Methyl-3-phenylpropylamine, the FT-Raman spectrum was recorded and analyzed in conjunction with FT-IR and DFT calculations. researchgate.net The experimental spectrum was obtained in the 4000-100 cm⁻¹ range, providing a vibrational fingerprint of the molecule. researchgate.net Key signals in the Raman spectrum would include the strong aromatic ring breathing modes and the C-C backbone stretches, which provide clear structural information.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For 1-Methyl-3-phenylpropylamine hydrochloride, the primary chromophore is the phenyl group.

Aromatic systems like benzene (B151609) exhibit characteristic π → π* electronic transitions. These typically result in a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. nih.govnih.gov The presence of an alkyl substituent on the benzene ring can cause a slight red shift (bathochromic shift) of these absorption maxima. The amine group itself has a weak n → σ* transition, but this is often obscured by the much stronger absorptions from the aromatic ring. researchgate.netrsc.org

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the detection capabilities of MS, making it ideal for analyzing volatile and semi-volatile compounds. mdpi.com The compound is first vaporized and separated from other components on a GC column before entering the mass spectrometer.

In the analysis of phenethylamines, electron ionization (EI) is commonly used. mdpi.commdpi.com A key fragmentation pathway for this class of compounds is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). mdpi.com For 1-Methyl-3-phenylpropylamine, this would result in a characteristic, often abundant, iminium ion fragment. Another common fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) or related fragments. Analysis of the enantiomers of 1-Methyl-3-phenylpropylamine has been performed using a chiral GC column following derivatization with trifluoroacetic anhydride (B1165640) (TFA).

Table 3: Example GC/MS Analysis Parameters for 1-Methyl-3-phenylpropylamine Enantiomers (N-TFA derivatives) This table is a representative example and specific conditions may vary.

| Parameter | Value / Description |

|---|---|

| Gas Chromatograph | |

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 130 °C |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Detector | FID (or MS) |

| Detector Temperature | 250 °C |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Non-Volatile Components

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. This technique provides both separation and identification capabilities, offering high sensitivity and selectivity.

A typical HPLC-MS analysis for this compound would involve a reversed-phase chromatographic separation, often utilizing a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium acetate (B1210297) or formate, which are volatile and compatible with MS detection) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from any non-volatile impurities with different polarities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines. In positive ESI mode, 1-Methyl-3-phenylpropylamine would be expected to form a protonated molecule [M+H]⁺. The high-resolution mass spectrometer can then accurately determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions, which is crucial for confirming the identity of the compound and elucidating the structure of unknown impurities.

Tandem mass spectrometry (MS/MS) further enhances the analytical power by isolating a specific precursor ion and inducing fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For 1-Methyl-3-phenylpropylamine, alpha-cleavage adjacent to the amine group is a predicted dominant fragmentation pathway.

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | Agilent 6545 Q-TOF or equivalent |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Fragmentor Voltage | 120 V |

| Mass Range | 50-500 m/z |

Impurity Profiling and Quantification Strategies

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. It involves the identification, quantification, and control of impurities that may arise during synthesis or degradation.

Identification of Synthetic By-products and Degradation Products

Synthetic impurities in this compound can originate from starting materials, intermediates, reagents, or side reactions. For instance, if the synthesis involves the resolution of a racemic mixture of 1-methyl-3-phenylpropylamine, the opposite enantiomer would be a potential process-related impurity. longdom.org Similarly, reagents used in the resolution process, such as N-formylphenylglycine, could also be present as impurities. nih.gov

Degradation products can form due to exposure to stress conditions like heat, light, humidity, acid, and base. Forced degradation studies are intentionally conducted to predict the likely degradation products and to develop stability-indicating analytical methods. researchgate.net For an amine like 1-Methyl-3-phenylpropylamine, potential degradation pathways include oxidation of the amino group.

Table 2: Potential Synthetic By-products and Degradation Products of this compound

| Impurity Name | Potential Origin |

| (R/S)-1-Methyl-3-phenylpropylamine | Enantiomeric impurity from resolution |

| Benzylacetone (B32356) | Unreacted starting material or side-product |

| 1-Phenyl-2-propanone | Isomeric impurity from synthesis |

| N-formyl-1-methyl-3-phenylpropylamine | By-product from resolving agent |

| 1-Methyl-3-phenylpropylamine-N-oxide | Oxidative degradation product |

The structural elucidation of these impurities is typically achieved using a combination of techniques. HPLC-MS/MS provides initial mass information and fragmentation patterns. For definitive identification, preparative HPLC can be used to isolate the impurity, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Advanced Chromatographic Methods for Impurity Analysis (e.g., Gradient HPLC)

A well-developed gradient HPLC method is essential for resolving the main component from a multitude of potential impurities, which may be present at very low concentrations. The development of such a method is a systematic process. chromatographyonline.com

The selection of the stationary phase is a crucial first step. While C18 columns are widely used, other stationary phases with different selectivities, such as phenyl-hexyl or cyano columns, may be screened to achieve optimal separation. The pH of the mobile phase also plays a significant role in the retention and peak shape of ionizable compounds like amines. researchgate.net A systematic screen of pH and organic modifier (acetonitrile vs. methanol) is often performed to find the best conditions.

A gradient elution program is then optimized to ensure that all impurities are eluted with good resolution from the main peak and each other within a reasonable analysis time. The use of a Diode Array Detector (DAD) allows for the simultaneous monitoring at multiple wavelengths, which can be helpful in detecting impurities with different chromophores. longdom.org

Methodologies for Minimizing Impurity Levels in Synthesized Batches

The control of impurities is a key objective in process chemistry. Minimizing impurity levels in synthesized batches of this compound can be achieved through a combination of strategies.

One of the most effective methods for purifying solid compounds is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical and may require screening of various options, including mixed solvent systems. researchgate.net

For impurities that are difficult to remove by recrystallization, chromatographic purification on a preparative scale may be necessary. This can involve flash chromatography or preparative HPLC.

Furthermore, process optimization plays a vital role in minimizing the formation of impurities in the first place. This includes:

Controlling the quality of starting materials and reagents.

Optimizing reaction conditions such as temperature, reaction time, and stoichiometry to favor the desired reaction pathway and minimize side reactions.

Implementing in-process controls to monitor the progress of the reaction and the formation of impurities.

For chiral compounds, the use of stereoselective synthesis or highly efficient chiral resolution techniques can significantly reduce enantiomeric impurities. longdom.orgnih.gov

By implementing these advanced analytical characterization and impurity control strategies, the quality and purity of this compound can be consistently ensured.

Computational and Theoretical Studies of 1 Methyl 3 Phenylpropylamine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory has been a pivotal tool in the computational study of 1-Methyl-3-phenylpropylamine (B141231). These calculations offer a balance between accuracy and computational cost, making it possible to investigate the properties of this molecule in detail. Research in this area has primarily focused on the neutral form of the compound, 1-Methyl-3-phenylpropylamine (1M3PP).

A significant study utilized DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set to determine the optimized molecular structure of 1-Methyl-3-phenylpropylamine. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, the same theoretical level was employed to calculate the harmonic vibrational frequencies of the molecule. These theoretical frequencies are instrumental in interpreting experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

The predictive power of DFT extends to various spectroscopic techniques, allowing for a direct comparison between theoretical and experimental data.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies and intensities for 1-Methyl-3-phenylpropylamine have been calculated. The FT-IR spectrum for the liquid film of 1M3PP has been recorded between 4000 and 400 cm⁻¹, and the FT-Raman spectrum has been recorded between 4000 and 100 cm⁻¹. Current time information in Edmonton, CA. The calculated spectra generally show good agreement with these experimental results, aiding in the definitive assignment of the observed vibrational bands. Current time information in Edmonton, CA.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, a DFT-based approach, has been used to predict the ¹H and ¹³C NMR chemical shifts of 1-Methyl-3-phenylpropylamine. Current time information in Edmonton, CA. These theoretical chemical shifts were compared with experimental values recorded in a deuterated chloroform (B151607) (CDCl₃) solvent. Current time information in Edmonton, CA. Such comparisons are vital for confirming the molecular structure and understanding the electronic environment of the different nuclei within the molecule.

UV-Vis Spectroscopy: While detailed TD-DFT studies for the electronic absorption spectra are discussed in a later section, it is worth noting that some DFT studies on related compounds include predictions of electronic transitions which are compared with experimental UV-Vis spectra. For 1-Methyl-3-phenylpropylamine, theoretical calculations can predict the electronic transitions that give rise to its UV-Vis absorption profile.

A cornerstone of computational chemistry is the validation of theoretical models against experimental data. In the study of 1-Methyl-3-phenylpropylamine, the calculated vibrational frequencies and NMR chemical shifts were found to be in good agreement with the experimental data. Current time information in Edmonton, CA. This concordance validates the chosen computational methodology (B3LYP/6-311++G(d,p)) as being suitable for describing the properties of this molecule. Discrepancies between theoretical and experimental values can often be attributed to factors such as the experimental state (liquid film vs. gas phase for calculations), solvent effects, and the harmonic approximation used in the frequency calculations.

Table 1: Comparison of Selected Theoretical and Experimental Vibrational Frequencies for 1-Methyl-3-phenylpropylamine (1M3PP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available in search results | Data not available in search results |

| C-H Stretch (Aromatic) | Data not available in search results | Data not available in search results |

| C-H Stretch (Aliphatic) | Data not available in search results | Data not available in search results |

| C=C Stretch (Aromatic) | Data not available in search results | Data not available in search results |

| CH₂ Bend | Data not available in search results | Data not available in search results |

| C-N Stretch | Data not available in search results | Data not available in search results |

Detailed numerical data from the specific study were not available in the search results.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

While general DFT is used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption spectra (UV-Vis). TD-DFT calculations can provide information on the energies of electronic transitions, their corresponding oscillator strengths (intensities), and the nature of the molecular orbitals involved.

A comprehensive literature search did not yield specific TD-DFT studies focused solely on 1-Methyl-3-phenylpropylamine hydrochloride. However, TD-DFT has been successfully applied to similar molecules, such as amphetamine and its derivatives, to understand their electronic transitions. nih.gov For this compound, a TD-DFT study would be expected to reveal transitions involving the phenyl chromophore, such as π → π* transitions. The protonation of the amine group in the hydrochloride salt would likely lead to a hypsochromic (blue) shift in the absorption maxima compared to the free base due to the stabilization of the non-bonding electrons on the nitrogen atom.

Conformational Analysis and Energy Landscape Mapping

A doctoral thesis has mentioned a "Directed Conformational Search Using the A* Algorithm" for this compound, suggesting that this type of analysis has been undertaken. nih.gov However, the detailed results of this study, including the identified low-energy conformers and the energy landscape, are not publicly available in the searched literature. Such a study would typically involve systematically rotating the single bonds and calculating the energy of each resulting geometry to identify the local and global energy minima.

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical modeling can be used to investigate the reactivity of a molecule and elucidate potential reaction mechanisms. This is often done by analyzing various reactivity descriptors derived from DFT calculations, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculating the partial charges on each atom can help predict sites susceptible to nucleophilic or electrophilic attack.

No specific studies on the quantum chemical modeling of the reactivity and reaction mechanisms of this compound were identified in the literature search. For the hydrochloride salt, the protonated amine group would be an electrophilic site, while the phenyl ring could undergo electrophilic aromatic substitution, with the propylammonium group acting as a deactivating meta-director.

Chemical Reactivity and Transformation of 1 Methyl 3 Phenylpropylamine Hydrochloride

Amine-Specific Reactions

The amine functionality in 1-Methyl-3-phenylpropylamine (B141231) hydrochloride is a key site for a range of chemical reactions.

Nucleophilic Substitution Reactions Involving the Amine Functionality

The amine group of 1-Methyl-3-phenylpropylamine can act as a nucleophile, participating in substitution reactions. For instance, it can react with alkyl halides or acyl chlorides in the presence of a base to form various substituted amines. This reactivity is fundamental in organic synthesis for building more complex molecular structures. The nitrogen's lone pair of electrons initiates the attack on an electrophilic carbon, leading to the displacement of a leaving group. mnstate.edu These reactions are a common and versatile method in organic chemistry. libretexts.org

A notable example involves the reaction of 1-Methyl-3-phenylpropylamine with 1-chloro-4-trifluoromethylbenzene. In this etherification reaction, carried out in N-methylpyrrolidone (NMP) with potassium t-butoxide as the base and potassium iodide as a promoter, the amine group is involved in a nucleophilic substitution that ultimately yields N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, which is then converted to its hydrochloride salt.

Controlled Oxidation Reactions (e.g., Formation of Imines, Nitriles)

Controlled oxidation of 1-Methyl-3-phenylpropylamine can lead to the formation of corresponding imines or nitriles. Oxidizing agents such as hydrogen peroxide or peracids are typically used under mild conditions for these transformations. The specific product formed, whether an imine or a nitrile, depends on the reaction conditions and the oxidizing agent employed. For example, the use of a milder oxidizing agent might favor the formation of an imine, while a stronger one could lead to the nitrile.

Selective Reduction Reactions (e.g., Formation of Secondary/Tertiary Amines)

The amine group in 1-Methyl-3-phenylpropylamine can be further modified through reduction reactions. While the parent compound is a secondary amine, it can be a precursor in syntheses that involve reduction steps to yield other amine derivatives. For instance, catalytic hydrogenation or chemical reduction using agents like sodium borohydride (B1222165) (NaBH₄) can be employed to convert related keto-amine intermediates into secondary alcohols, which are then precursors to other substituted amines. More generally, primary amines can be converted to secondary or tertiary amines through reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine or enamine, followed by reduction. mnstate.edu

Acid-Base Chemistry and Formation of Ammonium (B1175870) Salts

As an amine, 1-Methyl-3-phenylpropylamine is basic and readily reacts with acids to form ammonium salts. mnstate.edu The hydrochloride salt itself is a product of the reaction between the free amine and hydrochloric acid. nih.gov This acid-base chemistry is fundamental to its properties and handling. The formation of the salt increases its water solubility and stability. The ammonium salt can be neutralized back to the free amine by treatment with a base. mnstate.edu

Derivatization for Advanced Chemical Research (excluding analytical detection focus)

The modification of the 1-Methyl-3-phenylpropylamine structure through derivatization is a key strategy in medicinal chemistry and structure-reactivity relationship studies.

Synthesis of N-Substituted Derivatives for Structure-Reactivity Relationship Studies

The synthesis of N-substituted derivatives of 1-Methyl-3-phenylpropylamine is crucial for investigating how structural modifications influence its chemical and biological properties. By introducing different substituents on the nitrogen atom, researchers can systematically probe structure-reactivity relationships. googleapis.com

Reactions with Transition Metal Complexes

Orthometalation Reactions with Palladium(II) for Cyclometalated Complex Formation

The presence of a phenyl ring and a primary amine group in 1-Methyl-3-phenylpropylamine makes it a suitable candidate for orthometalation reactions. This process, also known as cyclometalation, involves the intramolecular activation of a C-H bond on the phenyl ring by a transition metal, leading to the formation of a stable cyclic complex. Palladium(II) complexes are particularly effective in promoting this type of reaction with amine-containing substrates.

While direct studies on 1-Methyl-3-phenylpropylamine hydrochloride are not extensively documented, the reactivity of analogous phenethylamine (B48288) derivatives provides a strong basis for predicting its behavior. The general mechanism involves the initial coordination of the primary amine to the palladium(II) center. This is followed by an intramolecular electrophilic substitution on the aromatic ring, where the palladium metal center acts as the electrophile, resulting in the formation of a palladacycle. The reaction typically proceeds at the ortho position of the phenyl ring due to the favorable formation of a five- or six-membered ring system. rsc.orgrsc.org

The reaction can be represented by the following general scheme:

General Scheme for Orthometalation:

Where Ph is the phenyl group, L is a ligand (e.g., acetate (B1210297), chloride), X is an anionic ligand, and (C^N) represents the cyclometalated 1-Methyl-3-phenylpropylamine ligand.

The resulting cyclopalladated complexes, or palladacycles, are often stable, crystalline solids. mdpi.com These complexes are valuable as intermediates in organic synthesis and as catalysts for various cross-coupling reactions. The formation of such complexes with primary arylalkylamines of pharmaceutical interest has been explored, highlighting the potential for creating structurally diverse molecules. acs.org

Table 1: Key Aspects of Orthometalation with Palladium(II)

| Feature | Description |

| Reactants | This compound, Palladium(II) salt (e.g., Pd(OAc)2, PdCl2) |

| Key Process | Intramolecular C-H activation at the ortho-position of the phenyl ring |

| Product | Cyclopalladated complex (Palladacycle) |

| Driving Force | Formation of a stable chelate ring involving the Pd-C and Pd-N bonds |

The regioselectivity of the C-H activation is a critical aspect of these reactions. For substrates like 1-Methyl-3-phenylpropylamine, the ortho-position is the most likely site of metalation due to the formation of a thermodynamically favored five-membered ring. nih.gov

Ligand Exchange and Carbonylation Reactions in Organometallic Systems

Once formed, the organometallic complexes of 1-Methyl-3-phenylpropylamine can undergo further transformations, such as ligand exchange and carbonylation reactions.

Ligand Exchange Reactions: Ligand exchange is a fundamental process in organometallic chemistry where a ligand in a complex is replaced by another. In the context of palladium complexes of 1-Methyl-3-phenylpropylamine, this can involve the displacement of ancillary ligands (like acetate or chloride) or even the amine itself under certain conditions. The lability of palladium(II) complexes, which are generally more reactive than their platinum(II) counterparts, facilitates these exchange processes. nih.govmdpi.com

A general representation of a ligand exchange reaction is:

Where L1 is the original ligand and L2 is the incoming ligand.

The ability to perform ligand exchange is crucial for modifying the reactivity and stability of the palladium complexes and for screening different ligands in catalytic applications. nih.govnih.gov Studies on various palladium-amine complexes have demonstrated that the nature of the amine and the incoming ligand significantly influences the equilibrium and kinetics of the exchange process. researchgate.net

Carbonylation Reactions: Carbonylation involves the insertion of carbon monoxide (CO) into a metal-carbon or metal-heteroatom bond. Palladium-catalyzed carbonylation reactions are powerful tools for synthesizing carbonyl-containing compounds such as amides, esters, and ketones. nih.gov

For a cyclopalladated complex of 1-Methyl-3-phenylpropylamine, the insertion of CO into the palladium-carbon bond of the phenyl ring would lead to an acyl-palladium intermediate. This intermediate can then react with various nucleophiles. For instance, intramolecular reaction with the coordinated amine can lead to the formation of a lactam. acs.org Palladium-catalyzed carbonylation of primary amines, in general, can lead to the formation of ureas or carbamates depending on the reaction conditions and the co-catalysts used. bohrium.comacs.org

A plausible reaction pathway for the carbonylation of a cyclopalladated 1-Methyl-3-phenylpropylamine complex is outlined below:

Table 2: Plausible Steps in the Carbonylation of a Cyclopalladated Complex

| Step | Description | Intermediate |

| 1. CO Coordination | Carbon monoxide coordinates to the palladium center of the cyclometalated complex. | [Pd(C^N)(CO)L] |

| 2. Migratory Insertion | The aryl group migrates to the coordinated CO, forming an acyl-palladium species. | [Acyl-Pd(N)L] |

| 3. Reductive Elimination | The acyl group and the amine undergo reductive elimination to form the final product and a Pd(0) species. | Lactam + Pd(0) |

This process offers a route to synthesize heterocyclic structures that are of interest in medicinal chemistry. acs.org

Role as a Key Synthetic Intermediate for Complex Molecules (e.g., Aryloxyphenylpropylamines)

This compound serves as a valuable building block for the synthesis of more complex molecules, notably aryloxyphenylpropylamines. These compounds are of interest due to their potential pharmacological activities.

The synthesis of aryloxyphenylpropylamines from this compound would typically involve the formation of an N-substituted derivative, followed by modification of the phenylpropyl moiety. A plausible synthetic route is described in patent literature for analogous compounds, which can be adapted for 1-Methyl-3-phenylpropylamine. google.comgoogle.com

A general synthetic strategy involves the following key transformations:

Hydroxylation: Introduction of a hydroxyl group onto the benzylic carbon of the phenylpropyl chain. This can be achieved through various methods, such as benzylic oxidation.

Chlorination: Conversion of the newly introduced hydroxyl group to a chlorine atom using a suitable chlorinating agent (e.g., thionyl chloride).

Nucleophilic Substitution: Reaction of the chloro-derivative with a substituted phenol (B47542) in the presence of a base to form the desired aryloxy ether linkage.

Table 3: Proposed Synthetic Route to Aryloxyphenylpropylamines

| Step | Reactants | Reagents | Product |

| 1. N-Protection (optional) | 1-Methyl-3-phenylpropylamine | Protecting group (e.g., Boc anhydride) | N-Protected amine |

| 2. Benzylic Hydroxylation | N-Protected 1-Methyl-3-phenylpropylamine | Oxidizing agent | N-Protected 3-hydroxy-1-methyl-3-phenylpropylamine |

| 3. Chlorination | Hydroxylated intermediate | Thionyl chloride (SOCl2) | N-Protected 3-chloro-1-methyl-3-phenylpropylamine |

| 4. Ether Formation | Chloro-derivative, Substituted phenol | Base (e.g., NaH) | N-Protected aryloxyphenylpropylamine |

| 5. Deprotection | N-Protected final product | Acid (e.g., HCl) | Aryloxyphenylpropylamine |

This synthetic utility underscores the importance of this compound as a versatile starting material in medicinal and organic chemistry. The primary amine functionality allows for a wide range of derivatization, enabling the construction of a library of complex molecules for various applications.

Industrial Production and Process Optimization of 1 Methyl 3 Phenylpropylamine Hydrochloride

Scalability of Synthetic Routes for Bulk Production

The transition from laboratory-scale synthesis to bulk industrial production requires a critical evaluation of synthetic routes for their scalability, robustness, and efficiency. For 1-Methyl-3-phenylpropylamine (B141231) hydrochloride, several methods have been explored, with some being more amenable to large-scale operations than others.

Key synthetic pathways include the Mannich reaction, catalytic hydrogenation, and biocatalytic processes. The Mannich cascade reaction is often favored for large-scale production because it utilizes inexpensive reagents and generates minimal waste. An alternative route involves the reduction of corresponding precursors. While methods using sodium borohydride (B1222165) (NaBH₄) are efficient, they generate significant stoichiometric boron waste, which complicates disposal and is less ideal for bulk manufacturing. google.com

Catalytic hydrogenation represents a balance between selectivity and scalability. Large-scale production protocols may employ fixed-bed catalytic systems. For instance, industrial-scale reactors can use a 5% Palladium-Platinum on carbon catalyst, operating at pressures of 10–15 bar H₂ and temperatures maintained with high precision.

A multi-step synthesis starting from acetophenone (B1666503) has been reported as a high-yield process that is readily adaptable for industrialization. google.com Furthermore, biocatalytic methods using enzymes like ω-transaminases are emerging as powerful alternatives. These processes can offer high selectivity and operate under mild conditions, although challenges such as substrate solubility and product inhibition must be managed, often through techniques like in situ product removal (ISPR). A case study using this biocatalytic approach achieved a product concentration of 26.5 g/L with high purity.

Table 1: Comparison of Synthetic Routes for Scalability

| Synthetic Route | Advantages for Scalability | Disadvantages for Scalability | Key Parameters |

|---|---|---|---|

| Mannich Reaction | Use of inexpensive reagents, minimal waste generation. | May require optimization for specific substrates. | Acid catalyst (e.g., HCl), monohydric alcohol solvent. google.com |

| Catalytic Hydrogenation | High throughput, potential for continuous processing. | High upfront cost for noble metal catalysts (e.g., Pd, Pt), requires high-pressure equipment. | 5% Pd-Pt on carbon catalyst, 10-15 bar H₂, jacketed reactors. |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Potential for low substrate solubility and product inhibition, may require specialized enzyme production. | ω-transaminase enzyme, in situ product removal (ISPR). |

Economic Considerations and Cost-Effectiveness in Industrial Synthesis

The economic viability of producing 1-Methyl-3-phenylpropylamine hydrochloride on an industrial scale is determined by a combination of factors, including the cost of raw materials, reagents, catalysts, energy consumption, and waste disposal.

The selection of a synthetic route has profound economic implications. The Mannich cascade is often considered cost-effective due to its reliance on inexpensive starting materials. In contrast, catalytic hydrogenation, while efficient, requires a significant initial investment in precious metal catalysts like palladium and platinum. The long-term cost-effectiveness of this method depends on the catalyst's lifespan and the efficiency of its recovery and recycling.

The cost of optical resolution is another critical economic factor. The use of expensive resolving agents like unnatural D-tartaric acid can make the production of a single enantiomer prohibitively costly on a large scale. google.com The process outlined in patent EP0396596A1, which uses the more affordable N-formyl-L-phenylalanine and allows for its recycling, provides a much more economical alternative for producing enantiomerically pure (R)-1-methyl-3-phenylpropylamine. google.com

Furthermore, processes that are designed to be high-yielding and operate under mild conditions, as described in patent CN100430376C, contribute significantly to cost-effectiveness by reducing energy costs and the need for expensive specialized equipment. google.com

Table 3: Economic Comparison of Synthesis Methods

| Factor | Mannich Reaction | Catalytic Hydrogenation | Biocatalytic Synthesis | Optical Resolution (EP0396596A1) |

|---|---|---|---|---|

| Raw Material Cost | Low (uses inexpensive reagents). | Moderate to High (substrate dependent). | Variable (depends on enzyme and substrate cost). | Moderate (N-formyl-L-phenylalanine is relatively accessible). google.com |

| Catalyst/Reagent Cost | Low. google.com | High (precious metal catalysts). | High (enzyme production can be costly). | Moderate (offset by efficient recycling). google.com |

| Equipment Cost | Low (no special equipment needed). google.com | High (requires high-pressure reactors). | Moderate (requires bioreactors). | Low (standard chemical reactors). google.com |

| Operating Cost | Low (mild conditions). google.com | High (energy for pressure and temperature). | Low (mild, ambient conditions). | Low (uses common solvents like water/ethanol). google.com |

Implementation of Green Chemistry Principles in Large-Scale Production

Applying the principles of green chemistry to the industrial synthesis of this compound is essential for minimizing environmental impact and improving process sustainability. Key areas of focus include waste reduction, atom economy, and reagent recycling.

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials end up in the final product. The Mannich reaction is often favored for its good atom economy and for producing minimal waste streams compared to other methods. In contrast, reduction methods using stoichiometric reagents like NaBH₄ have poor atom economy and generate significant inorganic waste (boron salts), which presents a disposal burden.

Biocatalysis: The use of enzymes, as seen in biocatalytic synthesis with ω-transaminases, is a cornerstone of green chemistry. These reactions are typically performed in aqueous media under mild temperature and pressure conditions, reducing energy consumption. Enzymes are highly selective, which minimizes the formation of byproducts and simplifies purification, thereby reducing solvent use and waste.

Table 4: Green Chemistry Principles in the Production of this compound

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Waste Prevention | Choosing synthetic routes that minimize byproducts. | The Mannich cascade is noted for generating minimal waste compared to stoichiometric reduction methods. |

| Atom Economy | Maximizing the incorporation of material from the starting materials into the final product. | Catalytic routes are generally superior to those requiring stoichiometric reagents. |

| Catalysis | Using recyclable catalysts instead of stoichiometric reagents. | Catalytic hydrogenation with Pd/Pt catalysts and biocatalysis with enzymes like ω-transaminase. |

| Design for Degradation | Not directly applicable to the synthesis of the stable target molecule itself. | N/A |

| Safer Solvents & Auxiliaries | Using environmentally benign solvents. | The optical resolution process can use water or ethanol (B145695) as solvents. google.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic processes operate under mild conditions, reducing energy demand. |